25-Hydroxyvitamin D3-bromoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

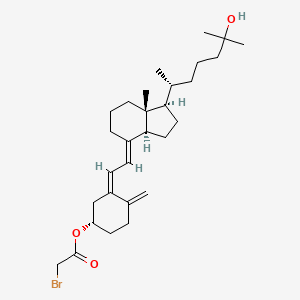

25-Hydroxyvitamin D3-bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C29H45BrO3 and its molecular weight is 521.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Therapeutic Potential in Cancer Treatment

Mechanism of Action:

25-OH-D3-3-BE functions as an alkylating agent that binds to the vitamin D receptor (VDR), leading to its activation. This interaction enhances the transcriptional activity of VDR, which is crucial for regulating gene expression associated with cell proliferation and differentiation. The compound has been shown to inhibit the growth of various cancer cell lines, including androgen-sensitive and androgen-refractory prostate cancer cells, demonstrating its potential as a therapeutic agent for these malignancies .

Case Studies:

- A study indicated that 25-OH-D3-3-BE was effective in inducing apoptosis in prostate cancer cells (LNCaP, LAPC-4, PC-3, DU145) at concentrations as low as 10−6 mol/L. The compound exhibited similar or greater efficacy compared to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), a well-known active form of vitamin D .

- In a toxicity study involving CD-1 mice, administration of 166 µg/kg of 25-OH-D3-3-BE did not elevate serum calcium levels beyond control values, suggesting a favorable safety profile for further clinical exploration .

Enhanced Stability and Efficacy

Stability Mechanism:

The covalent attachment of 25-OH-D3-3-BE to VDR protects it from catabolic enzymes, potentially increasing its half-life in biological systems. This stabilization may enhance its therapeutic effects compared to other vitamin D analogs .

Comparative Efficacy:

Research has demonstrated that 25-OH-D3-3-BE exhibits a stronger antiproliferative effect than both 1,25(OH)2D3 and other analogs in various cancer cell types, including renal cancer models . The unique conformation induced by the binding of this compound to VDR may contribute to its enhanced activity.

Implications for Vitamin D Research

Vitamin D Deficiency and Disease Correlation:

Recent studies have highlighted the association between vitamin D deficiency and increased severity in diseases such as COVID-19. While 25-OH-D3-3-BE is not directly studied in this context, its role as a vitamin D analog suggests potential applications in mitigating deficiencies and related health issues .

Future Research Directions:

Ongoing studies are needed to further elucidate the pharmacodynamics and pharmacokinetics of 25-OH-D3-3-BE. Investigations into its long-term effects and potential applications in other diseases influenced by vitamin D signaling pathways are warranted.

Summary Table of Findings

| Aspect | Details |

|---|---|

| Compound Name | 25-Hydroxyvitamin D3-bromoacetate (25-OH-D3-3-BE) |

| Mechanism of Action | Alkylation of VDR leading to enhanced transcriptional activity |

| Cancer Types Studied | Prostate cancer (LNCaP, LAPC-4, PC-3, DU145), renal cancer |

| Key Findings | Induces apoptosis; effective at low concentrations; safety profile favorable |

| Stability Mechanism | Covalent binding to VDR protects against catabolism |

| Research Gaps | Need for extensive in vitro and in vivo studies; exploration of broader therapeutic applications |

Propiedades

Fórmula molecular |

C29H45BrO3 |

|---|---|

Peso molecular |

521.6 g/mol |

Nombre IUPAC |

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 2-bromoacetate |

InChI |

InChI=1S/C29H45BrO3/c1-20-10-13-24(33-27(31)19-30)18-23(20)12-11-22-9-7-17-29(5)25(14-15-26(22)29)21(2)8-6-16-28(3,4)32/h11-12,21,24-26,32H,1,6-10,13-19H2,2-5H3/b22-11+,23-12-/t21-,24+,25-,26+,29-/m1/s1 |

Clave InChI |

CQUVVXAVZUUZDH-TVIDHFRVSA-N |

SMILES isomérico |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CBr)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CBr)C |

Sinónimos |

25-hydroxyvitamin D3-3beta-bromoacetate 25-hydroxyvitamin D3-bromoacetate 25-OH-D3-BE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.